吗啉,4-(2-溴-2-增丙烯基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

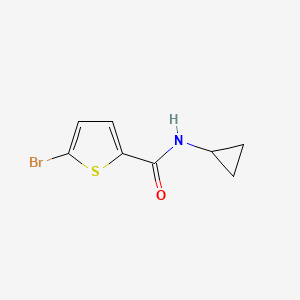

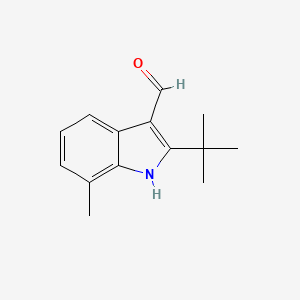

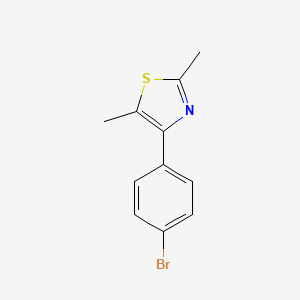

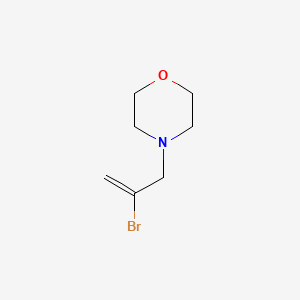

Morpholine derivatives are a class of organic compounds that have garnered significant interest due to their diverse applications in medicinal chemistry and materials science. The compound "Morpholine, 4-(2-bromo-2-propenyl)-" is a derivative of morpholine, which is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. This particular derivative is characterized by the presence of a 2-bromo-2-propenyl group attached to the nitrogen atom of the morpholine ring.

Synthesis Analysis

The synthesis of substituted morpholines, including those with a 2-bromo-2-propenyl group, can be achieved through various synthetic routes. A notable method involves a four-step synthesis from enantiomerically pure amino alcohols, where a key step is a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, leading to the formation of morpholine products as single stereoisomers in moderate to good yield . This strategy also allows for the synthesis of fused bicyclic morpholines and other disubstituted products.

Molecular Structure Analysis

The molecular structure of substituted morpholines can be elucidated using techniques such as NMR, IR, Mass spectral studies, and single crystal X-ray diffraction . For instance, the crystal structure of a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was determined to belong to the monoclinic system with specific lattice parameters, and the morpholine ring was found to adopt a chair conformation . Similarly, the structure of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol was determined, showing that the morpholine ring maintains a chair conformation and the bromophenyl ring is approximately perpendicular to the naphthalene system .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including oligomerization, as seen in the reaction of 4-(1-ethyl-1-propenyl)morpholine with benzylideneanilines, leading to the synthesis of hexahydro-4-aza-s-indacene derivatives . The reactivity of these compounds can also be demonstrated in their ability to form complexes with metals such as palladium(II) and mercury(II), as observed in the synthesis of tellurated derivatives of morpholine .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the presence of substituents such as the 2-bromo-2-propenyl group can affect the compound's boiling point, solubility, and stability. The photophysical properties of these compounds, such as absorption and emission spectra, can be characterized to understand their electronic transitions and potential applications in materials science . Additionally, the antimicrobial activities of substituted morpholine compounds have been evaluated, showing that some derivatives exhibit significant activity against various microbial strains10.

科学研究应用

合成应用

吗啉衍生物的合成

使用 2-溴-1-(4-甲氧基苯基)-1-丙酮和 2-溴-1-(3-氟苯基)-1-丙酮分别合成了各种吗啉衍生物,如 3-甲基-2-(4-甲氧基苯基)吗啉盐酸盐和 3-甲基-5-苯基-2-(3-氟苯基)吗啉盐酸盐。这些化合物已在抗抑郁活性研究中显示出潜力 (Tan Bin, 2011; Tao Yuan, 2012)。

新型合成方法

已经进行了使用二氯甲烷中的溴对顺式-3,5-二取代吗啉衍生物进行新型合成方法的研究。这一过程导致了 3,5-二(氰基甲基)吗啉等化合物的合成,表明吗啉在化学合成中的多功能性 (M. D’hooghe 等人,2006)。

化学性质和反应

化学性质研究

研究已经探索了吗啉衍生物的化学性质,例如 2-氧代-氮杂环丁烷和 3-氧代-吗啉的形成,这表明吗啉涉及多种化学反应的潜力 (R. F. Abdulla 等人,1971)。

晶体结构分析

已经分析了 4-溴-3,4-二氯-1-(1-吗啉基)-1-(癸基硫烷基)-2-硝基-丁-1,3-二烯的晶体结构,提供了对吗啉化合物及其衍生物的结构方面的见解 (C. Ibiş 等人,2010)。

抗生素和抗菌研究

- 抗生素活性调节:对 4-(苯磺酰基)吗啉的研究证明了其调节针对多种细菌和真菌的多重耐药菌株的抗生素活性的潜力,表明其在医学研究中的相关性 (M. A. Oliveira 等人,2015)。

络合和结合研究

与金属络合

已经对吗啉衍生物与钯 (II) 和汞 (II) 的络合进行了研究,展示了该化合物在金属-配体相互作用研究中的效用 (A. Singh 等人,2000)。

生物分子结合特性

已经合成并分析了新的吗啉衍生物的光物理和生物分子结合特性,突出了它们在生物化学和药物中的潜在应用 (H. Bonacorso 等人,2018)。

属性

IUPAC Name |

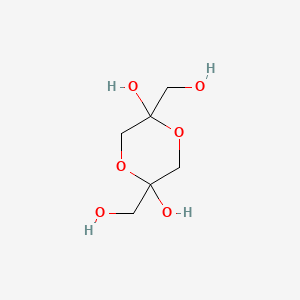

4-(2-bromoprop-2-enyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-7(8)6-9-2-4-10-5-3-9/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJIFSVCTDWVQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCOCC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403903 |

Source

|

| Record name | Morpholine, 4-(2-bromo-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholine, 4-(2-bromo-2-propenyl)- | |

CAS RN |

37828-83-4 |

Source

|

| Record name | Morpholine, 4-(2-bromo-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1274966.png)